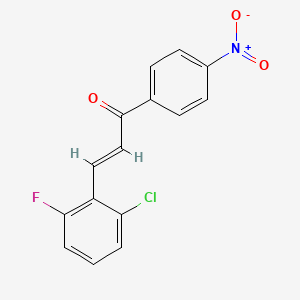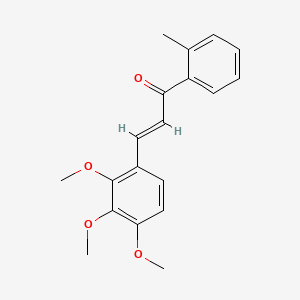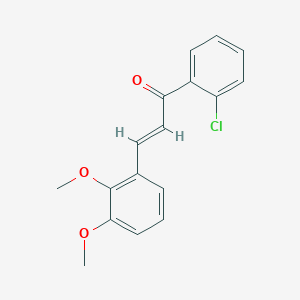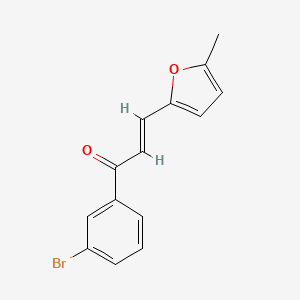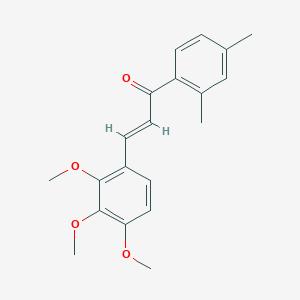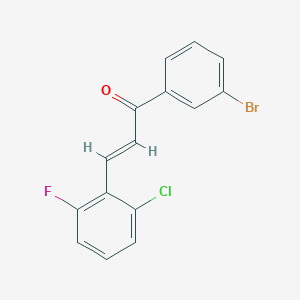
(2E)-1-(3-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H9BrClFO and its molecular weight is 339.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The compound (2E)-1-(3-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one has been synthesized and characterized using various spectroscopic techniques and computational methods. The structure was confirmed through Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), ultraviolet-visible spectroscopy (UV-Visible), and compared with results obtained from density functional theory (DFT). The compound's decomposition and melting points were determined using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) (Bhumannavar, 2021).
Crystal Structure and Interactions
Crystallographic studies have shown that this compound, along with related derivatives, form distinct structural motifs in the crystalline state. For instance, a related compound with slight variations in substitution patterns was observed to form a dihedral angle between its phenyl rings and displayed two-dimensional layered structures due to C—H⋯π interactions in the crystal lattice (Atioğlu et al., 2019). Such analyses provide insights into the molecular packing, which can influence the material's physical properties and potential applications.
Nonlinear Optical Properties
Nonlinear optical (NLO) properties of related chalcone derivatives have been investigated, revealing significant potential for applications in optical devices. A study on a similar compound found that the synthesized crystal exhibited NLO efficiency, which was measured to be a fraction of that of a standard potassium dihydrogen phosphate (KDP) crystal, indicating its utility in NLO applications (Shruthi et al., 2017).
Quantum Chemical Analysis
Quantum chemical analyses, including DFT and time-dependent DFT (TD-DFT), have been employed to study the electronic structure, molecular geometry, and spectroscopic properties of related compounds. These studies provide valuable information on the electronic transitions, energy gaps, and molecular orbitals, contributing to a deeper understanding of the compound's chemical behavior and potential electronic applications (Zaini et al., 2018).
Antimicrobial Activity
While the primary focus is on the non-biological applications, it's noteworthy that similar compounds have been synthesized and evaluated for their biological activities, such as antimicrobial properties. This illustrates the diverse potential applications of chalcone derivatives, extending beyond their physical and chemical properties (Sadgir et al., 2020).
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClFO/c16-11-4-1-3-10(9-11)15(19)8-7-12-13(17)5-2-6-14(12)18/h1-9H/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFZXXBGKUWJGK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


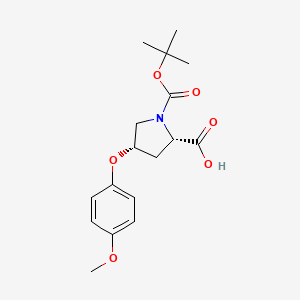
![(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3099683.png)
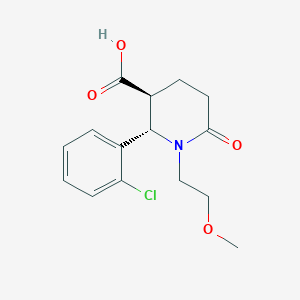

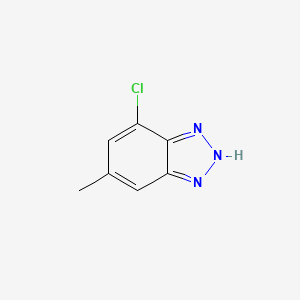
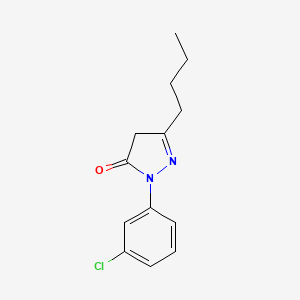
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B3099734.png)
